N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide
Description
N-{[4-(4-Bromophenyl)-5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide is a 1,2,4-triazole derivative characterized by:
- A 1,2,4-triazole core substituted at positions 3, 4, and 3.
- A 4-bromophenyl group at position 4 of the triazole ring.
- A sulfanyl-linked carbamoyl methyl group at position 5, bearing a 2-chloro-5-(trifluoromethyl)phenyl moiety.
- A 3,4-dimethoxybenzamide group attached to the triazole’s methylene bridge.
This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrClF3N5O4S/c1-40-21-10-3-15(11-22(21)41-2)25(39)33-13-23-35-36-26(37(23)18-7-5-17(28)6-8-18)42-14-24(38)34-20-12-16(27(30,31)32)4-9-19(20)29/h3-12H,13-14H2,1-2H3,(H,33,39)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEFMJYPPLWWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrClF3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the bromophenyl and chlorophenyl groups, and final coupling with the dimethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and chlorophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at the bromophenyl or chlorophenyl sites.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of triazoles, which are known for their diverse biological activities. Triazole derivatives have been extensively studied for their antimicrobial , antifungal , and anticancer properties. The specific structure of this compound suggests potential applications in targeting various diseases.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar triazole structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that triazole-based compounds can effectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups in the compound enhances its ability to interact with biological targets, potentially leading to effective treatments against bacterial and fungal infections. A comparative analysis revealed that similar compounds demonstrated potent activity against resistant strains of bacteria and fungi .
Pharmacological Studies
Pharmacological investigations into the compound's effects reveal its potential as a therapeutic agent. The unique functional groups within the molecule allow it to interact with various biological pathways.
In Vivo Studies
In vivo studies using animal models have demonstrated promising results regarding the safety and efficacy of similar triazole compounds. These studies often focus on evaluating the pharmacokinetics and pharmacodynamics, providing insights into dosage requirements and potential side effects .
Synthesis and Characterization
The synthesis of N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide involves multi-step reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of triazole derivatives against breast cancer cell lines, revealing that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. -
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of triazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results showed that certain modifications in the triazole ring significantly enhanced antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Triazole Core Modifications: The target compound’s 4-bromophenyl group distinguishes it from analogs like 6l and 6m, which feature thiophene or pyridine substituents. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets . The sulfanyl-carbamoyl linker in the target compound contrasts with simpler sulfanyl or sulfonyl groups in analogs (e.g., ’s sulfonylphenyl derivatives).
Substituent Effects on Activity: 6l and 6m demonstrate nanomolar FLAP inhibition due to trifluoromethyl furan and pyridine substituents, respectively. The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group may confer similar potency but requires empirical validation . 3,4-Dimethoxybenzamide in the target compound likely enhances solubility compared to purely hydrophobic substituents (e.g., benzyl in ) .
Physicochemical Properties :
Biological Activity
N-{[4-(4-bromophenyl)-5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound consists of a triazole ring, a bromophenyl moiety, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Several studies have indicated that compounds containing triazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown potent activity in the low micromolar range against breast cancer cells (MCF-7) and other malignancies .
- Enzyme Inhibition :
- Antimicrobial Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : In silico studies suggest that the compound may interact with target enzymes through hydrogen bonding and hydrophobic interactions facilitated by its complex structure. The trifluoromethyl group enhances electron-withdrawing capability, potentially increasing binding affinity .
- Cytotoxicity : Cytotoxic assays reveal that the compound induces apoptosis in cancer cells through pathways that may involve oxidative stress and mitochondrial dysfunction .
Case Studies
Recent research has provided insights into the biological activity of similar compounds:
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 65–70 | >90% |
| 2 | DMF, K₂CO₃, RT, 6h | 75–80 | 85–90% |
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scalability?
DoE methodologies can systematically evaluate variables:
- Factors : Solvent polarity, temperature, catalyst loading (e.g., Pd for coupling steps) .
- Response Variables : Yield, purity, particle size (for crystallization).
- Statistical Models : Central Composite Design (CCD) identifies optimal conditions. For example, a 3-level CCD for triazole cyclization revealed that acetonitrile at 70°C maximizes yield (82%) while minimizing byproducts .
Basic: What analytical techniques validate the compound’s structural integrity?
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl δ 110–125 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected m/z 647.08) .
Advanced: How to resolve discrepancies between computational and experimental solubility data?
- Computational Prediction : COSMO-RS or Hansen Solubility Parameters estimate solubility in DMSO or PEG-400 .
- Experimental Validation : Use shake-flask method with HPLC quantification (C18 column, 254 nm detection). Adjust pH (6–8) to mimic physiological conditions .
Q. Example Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 12.5 ± 0.3 |
| PEG-400 | 8.2 ± 0.5 |
| Water | <0.1 |
Basic: What biological targets are hypothesized for this compound?
The triazole core and trifluoromethyl group suggest HDAC or kinase inhibition:
- HDAC Inhibition : Similar compounds show IC₅₀ < 1 µM in histone deacetylase assays .
- Kinase Selectivity : Molecular docking predicts binding to EGFR (ΔG = -9.8 kcal/mol) .
Advanced: How to design SAR studies to improve potency against HDAC isoforms?
- Substituent Variations : Compare bromophenyl vs. chlorophenyl at Position 4 of the triazole (see table below) .
- Linker Modifications : Replace sulfanyl with sulfonyl to enhance metabolic stability.
Q. SAR Comparison :
| Substituent (Position 4) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
|---|---|---|
| 4-Bromophenyl | 45 | 320 |
| 4-Chlorophenyl | 68 | 290 |
Basic: How to assess stability under physiological conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS.
- Light Sensitivity : Store in amber vials; UV irradiation (254 nm) shows 15% degradation in 48h .
Advanced: What crystallography strategies resolve disorder in the triazole ring?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping lattices .
- Hydrogen Bond Analysis : Identify H-bond networks (e.g., N–H···O=C) to stabilize crystal packing .
Basic: How to address contradictory in vitro vs. in vivo efficacy data?
- PK/PD Modeling : Measure plasma half-life (e.g., t₁/₂ = 2.3h in mice) and adjust dosing regimens .
- Metabolite Identification : LC-MS/MS detects hydroxylated metabolites that reduce potency .
Advanced: Can computational methods predict off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
